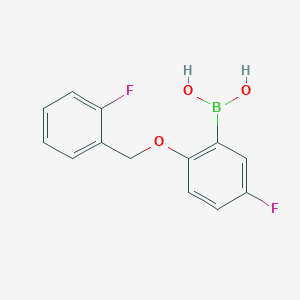

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[5-fluoro-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLFDJFAAAQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655562 | |

| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-52-7 | |

| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols.

Mode of Action

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is often exploited in the design of enzyme inhibitors.

Biochemical Pathways

Boronic acids are often used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability.

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site serine or threonine residues. Additionally, this compound can bind to biomolecules like carbohydrates and nucleotides, facilitating the study of carbohydrate recognition and nucleotide interactions in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of specific kinases involved in cell proliferation and survival, leading to altered cell signaling and reduced cell growth. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also interact with nucleophilic residues in proteins, such as cysteine and lysine, resulting in the modulation of protein function. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and molecular recognition. This article explores its biological activity, mechanisms of action, and relevant case studies.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological targets such as enzymes and receptors. This interaction is pivotal in the design of enzyme inhibitors, particularly those targeting serine or threonine residues in active sites.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes by binding to their active sites, disrupting their function.

- Molecular Recognition : It can bind to biomolecules like carbohydrates and nucleotides, facilitating studies on carbohydrate recognition and nucleotide interactions.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its effects on cellular processes and enzyme activity.

Cellular Effects

This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it inhibits specific kinases involved in cell proliferation and survival, leading to reduced cell growth.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits proteases and kinases |

| Cell Proliferation | Reduces growth in various cell types |

| Gene Expression Modulation | Alters transcriptional landscape |

Case Studies

Several studies have highlighted the effects of this compound in different biological contexts:

- Inhibition of Kinases : Research indicates that this compound effectively inhibits kinases involved in cancer cell proliferation. For instance, it was found to significantly reduce the growth of murine leukemia cells (L5178Y), demonstrating its potential as an anticancer agent.

- Impact on Cellular Signaling : In laboratory settings, the compound was observed to alter cellular signaling pathways by modulating kinase activity. This modulation was linked to changes in gene expression profiles associated with cell cycle regulation.

- Dosage Effects in Animal Models : Studies have shown that lower doses effectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse physiological responses. This dosage dependency underscores the importance of careful dosing in therapeutic applications.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it has limited stability in aqueous environments, which could affect its bioavailability. However, under standard laboratory conditions, it remains stable for extended periods.

Comparison with Similar Compounds

Fluorinated Benzyloxy-Substituted Analogs

(2-((2-Fluorobenzyl)oxy)phenyl)boronic Acid (CAS: 1256358-52-7)

- (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic Acid (CAS: 1333392-80-5) Structural Difference: Replaces the 2-fluorobenzyloxy group with an isopropoxymethyl group.

Hydroxyphenyl and Formylphenyl Derivatives

(5-Fluoro-2-hydroxyphenyl)boronic Acid (CAS: 871329-82-7)

- (5-Fluoro-2-formylphenyl)boronic Acid (CAS: 1256355-30-2) Structural Difference: Contains a formyl (-CHO) group instead of the benzyloxy moiety.

Heterocyclic and Bulkier Substituted Analogs

(5-Fluorobenzofuran-2-yl)boronic Acid (CAS: 473416-33-0)

- Structural Difference : Features a benzofuran ring system fused to the boronic acid-bearing phenyl group.

- Impact : Extended π-conjugation enhances electronic delocalization, making it suitable for optoelectronic applications. However, reduced steric accessibility may limit utility in sterically demanding cross-couplings .

- (5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid) Structural Difference: Incorporates chloro and trifluoromethyl groups.

Catalytic Performance in Suzuki-Miyaura Couplings

Yields approximate and reaction-dependent.

*EWG = Electron-Withdrawing Group.

The target compound’s dual fluorine substitution provides superior electronic activation for transmetalation in Suzuki couplings compared to non-fluorinated or mono-fluorinated analogs .

Preparation Methods

Formation of the Phenolic Intermediate

- The synthesis begins with 5-fluoro-2-iodophenol , which serves as the phenolic precursor.

- This intermediate undergoes nucleophilic substitution with 2-fluorobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) to form the corresponding 2-fluorobenzyl ether derivative.

- This step effectively installs the (2-fluorobenzyl)oxy substituent on the phenol ring.

Introduction of the Boronic Acid Group

- The boronic acid moiety is introduced via a palladium-catalyzed borylation reaction .

- The key reagent used is bis(pinacolato)diboron , which reacts with the aryl iodide intermediate under palladium catalysis.

- Suitable ligands and bases facilitate the borylation, converting the aryl iodide into the corresponding arylboronate ester.

- Subsequent hydrolysis of the boronate ester yields the free boronic acid.

Alternative Lithiation and Boronation Approach

- A related method, although described for 5-bromo-2-fluorobenzeneboronic acid but adaptable, involves:

- Lithiation of 1-bromo-4-fluorobenzene using a lithium base at low temperatures (<0 °C) to form an aryllithium intermediate.

- Reaction of this intermediate with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester.

- Hydrolysis of the boronate ester to yield the boronic acid.

- This approach emphasizes control over regioselectivity and purity, avoiding impurities common in dibromo-fluorobenzene mixtures.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Phenol ether formation | 5-fluoro-2-iodophenol + 2-fluorobenzyl bromide + base (K2CO3 or NaH) | Typically performed in polar aprotic solvents (e.g., DMF) |

| Borylation | Pd catalyst, bis(pinacolato)diboron, ligand, base (e.g., KOAc) | Mild temperatures, inert atmosphere (N2 or Ar) |

| Hydrolysis | Aqueous acid (e.g., HCl or acetic acid) | Converts boronate ester to boronic acid |

| Lithiation (alternative) | Lithium base (e.g., n-BuLi), solvent (THF), <0 °C | High regioselectivity, requires low temp control |

| Boronation (alternative) | Trialkyl borate (e.g., B(OMe)3), hydrolysis | Efficient for arylboronic acid synthesis |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed borylation | Ether formation → Pd-catalyzed borylation → hydrolysis | Mild conditions, good yields, scalable | Requires Pd catalyst, ligand optimization |

| Lithiation and boronation | Lithiation of aryl bromide → reaction with trialkyl borate → hydrolysis | High regioselectivity, pure products | Requires low temperature, sensitive reagents |

| Microwave-assisted synthesis (general boron chemistry) | Multi-component reactions under microwave irradiation | Faster reactions, potential for green chemistry | Limited direct reports for this compound |

Concluding Remarks

The preparation of this compound is efficiently achieved through palladium-catalyzed borylation of a suitably functionalized aryl iodide intermediate, following ether formation. Alternative lithiation strategies provide complementary routes with high regioselectivity. Advances in catalytic systems and reaction conditions continue to enhance the accessibility of this compound for research and potential pharmaceutical applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing (5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated aromatic precursor reacts with a boronic acid under palladium catalysis. Key steps include:

- Precursor preparation : Bromination or iodination of the fluorinated aromatic backbone to generate a reactive halide .

- Coupling conditions : Use of Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvents (e.g., DMF/H₂O mixtures) .

- Optimization : Control of temperature (60–100°C), pH (neutral to slightly basic), and stoichiometric ratios to minimize side reactions like protodeboronation .

- Validation : Structural confirmation via NMR and mass spectrometry is critical .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this boronic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and boron bonding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Infrared Spectroscopy (IR) : Detection of B–O and B–C vibrations (~1,350 cm⁻¹) .

- Purity assessment : HPLC or LC-MS/MS for quantifying impurities (e.g., residual catalysts or diols) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, moisture-free containers to prevent hydrolysis .

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to stabilize reactive boron species .

Advanced Questions

Q. How do fluorinated substituents influence the reactivity and stability of this boronic acid in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boron center, accelerating transmetalation in Suzuki couplings .

- Steric effects : The 2-fluorobenzyloxy group may hinder access to the boron center, requiring optimized ligands (e.g., SPhos) to maintain reaction efficiency .

- Stability : Fluorination reduces boronic acid hydrolysis rates compared to non-fluorinated analogs, as shown in kinetic studies of similar compounds .

Q. How can researchers resolve contradictions in kinetic data related to oxidation stability of boronic acid derivatives?

- Methodological Answer :

- Control hydrolysis equilibria : Use affinity assays (e.g., alizarin red S) to differentiate between oxidation rates and hydrolysis rates of boronic esters .

- Adjust experimental conditions : Perform reactions under inert atmospheres (N₂/Ar) and use buffered solutions to stabilize pH-dependent species .

- Data normalization : Compare oxidation half-lives (t₁/₂) under standardized conditions (e.g., 1.2 equiv. H₂O₂, 25°C) .

Q. What strategies mitigate hydrolysis of the boronic acid group during storage or experimental procedures?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder to minimize moisture exposure .

- Stabilizers : Add diols (e.g., pinacol) to form stable boronic esters reversibly, protecting the –B(OH)₂ group .

- Solvent selection : Use anhydrous DMSO or THF for reactions to reduce water content .

Q. How can computational methods predict mutagenicity or toxicity of boronic acid impurities in drug development?

- Methodological Answer :

- In silico tools : Use software like Derek Nexus or Toxtree to flag structural alerts (e.g., boronic acid motifs) linked to genotoxicity .

- Validation : Cross-reference computational predictions with Ames tests or LC-MS/MS impurity profiling at <1 ppm thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities of fluorinated boronic acids with biological targets?

- Methodological Answer :

- Standardize assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under consistent buffer conditions (pH 7.4, 25°C) .

- Control variables : Account for fluorine’s impact on hydrogen bonding and hydrophobic interactions in target binding .

- Reproducibility : Validate findings across multiple batches of the compound to rule out purity issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.